molecular formula C18H30N2 B14391593 1,1'-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine CAS No. 88544-16-5

1,1'-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine

Cat. No.: B14391593
CAS No.: 88544-16-5
M. Wt: 274.4 g/mol
InChI Key: VEJZAXQCKFQEFQ-UHFFFAOYSA-N
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Description

1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with dimethyl groups and two piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine can be achieved through several methods. One common approach involves the Wurtz-Fittig coupling reaction of 1,3-dichloro-5,5-dimethylcyclohexa-1,3-diene with metallic sodium and chlorotrimethylsilane in anhydrous ether solvent . This method allows for the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(5,5-Dimethylcyclohexa-1,3-diene-1,3-diyl)dipiperidine is unique due to the presence of both dimethyl groups and piperidine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88544-16-5

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

1-(3,3-dimethyl-5-piperidin-1-ylcyclohexa-1,5-dien-1-yl)piperidine

InChI

InChI=1S/C18H30N2/c1-18(2)14-16(19-9-5-3-6-10-19)13-17(15-18)20-11-7-4-8-12-20/h13-14H,3-12,15H2,1-2H3

InChI Key

VEJZAXQCKFQEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=C1)N2CCCCC2)N3CCCCC3)C

Origin of Product

United States

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